molecular formula C11H12F3NOS B8320948 3-Isopropoxy-5-(trifluoromethyl)benzothioamide

3-Isopropoxy-5-(trifluoromethyl)benzothioamide

Cat. No.: B8320948
M. Wt: 263.28 g/mol
InChI Key: WJEHZGKRUGNVDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isopropoxy-5-(trifluoromethyl)benzothioamide is a useful research compound. Its molecular formula is C11H12F3NOS and its molecular weight is 263.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H12F3NOS

Molecular Weight

263.28 g/mol

IUPAC Name

3-propan-2-yloxy-5-(trifluoromethyl)benzenecarbothioamide

InChI

InChI=1S/C11H12F3NOS/c1-6(2)16-9-4-7(10(15)17)3-8(5-9)11(12,13)14/h3-6H,1-2H3,(H2,15,17)

InChI Key

WJEHZGKRUGNVDQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)C(F)(F)F)C(=S)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Isopropoxy-5-(trifluoromethyl)benzonitrile (1000 g, 4.3 moles) was dissolved in DMF (4000 mL) and sodium hydrogensulfide hydrate (636 g; 8.6 moles) was added followed by magnesium chloride hexahydrate (960.2 g, 4.7 moles). The reaction mixture was stirred for 1 hr at 25 to 30° C. Reaction completion was monitored by TLC using ethyl acetate:hexane (2:8) as the mobile phase. The reaction mixture was quenched in an ice-water slurry (250 mL) and the pH was adjusted to 5 by addition of 10% aqueous HCl. The reaction mixture was extracted with MTBE and was washed with 20% brine solution. The organic layer was concentrated under vacuum to give 1136 g (4.3 moles; 100%) of the title compound, which was taken as such to next step. HPLC purity—97.37% a/a.
Quantity
1000 g
Type
reactant
Reaction Step One
Name
Quantity
4000 mL
Type
solvent
Reaction Step One
Name
sodium hydrogensulfide hydrate
Quantity
636 g
Type
reactant
Reaction Step Two
Quantity
960.2 g
Type
reactant
Reaction Step Three
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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